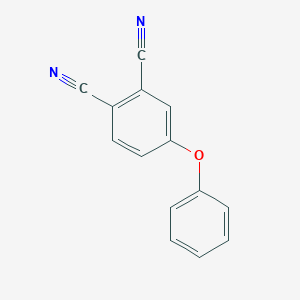

4-Phenoxyphthalonitrile

描述

Significance of Phthalonitrile (B49051) Derivatives in Contemporary Materials Science

Phthalonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with two adjacent nitrile (–C≡N) groups. researchgate.net Their importance in modern materials science is vast, primarily stemming from two key functionalities: they are precursors to phthalocyanines and monomers for high-performance thermosetting polymers. researchgate.netekb.egresearchgate.netresearchgate.net

Phthalocyanines, large macrocyclic compounds, are readily synthesized from phthalonitrile precursors. nih.govnih.gov These resulting molecules possess unique electronic and optical properties, making them valuable in applications such as solar cells, chemical sensors, and as catalysts. nih.govtubitak.gov.tr The properties of the final phthalocyanine (B1677752) can be tailored by selecting appropriately substituted phthalonitrile starting materials. ekb.egnih.gov

Furthermore, phthalonitrile derivatives serve as monomers for the production of phthalonitrile resins, a type of high-performance polymer known for exceptional thermal and oxidative stability. researchgate.netresearchgate.net These resins can withstand extreme temperatures, making them suitable for use in demanding environments, particularly in the aerospace, automotive, and electronics industries. ekb.egresearchgate.net Research has focused on developing low-melting-point phthalonitrile monomers to improve their processability for creating advanced polymer matrix composites. google.commdpi.com

Role of 4-Phenoxyphthalonitrile as a Key Intermediate and Building Block

Within the broader class of phthalonitrile derivatives, this compound serves as a crucial intermediate and building block. It is commonly synthesized via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile (B195368) and a phenoxide source, often in a polar aprotic solvent. ekb.egacs.orgaphrc.org

The presence of the phenoxy ether linkage provides several advantages. It imparts improved solubility and better processing characteristics compared to the simple, unsubstituted phthalonitrile. This makes this compound a valuable starting point for creating more complex, functional molecules. nih.gov For instance, it is a common precursor for the synthesis of tetra-phenoxy substituted phthalocyanines. specificpolymers.com These substituted phthalocyanines often exhibit enhanced solubility in organic solvents, which is a significant advantage for their application and processing. nih.gov

Moreover, this compound and its derivatives are used as monomers or additives in the formulation of phthalonitrile resins. google.com The ether linkage can enhance the flexibility and toughness of the resulting cured polymer network, modifying the mechanical properties of the final high-temperature material.

Scope of Academic Inquiry into this compound Chemistry

The scientific interest in this compound has led to a range of academic investigations focusing on its structural, electronic, and chemical properties. A significant area of research involves the use of computational chemistry, particularly Density Functional Theory (DFT), to study its molecular geometry, electronic structure, and vibrational spectra. ias.ac.indergipark.org.tr These theoretical studies provide fundamental insights into the molecule's behavior and help predict its properties for various applications. ias.ac.in

One specific application that has been explored is its use as an organic dye sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs). ias.ac.in Research has analyzed its electronic absorption spectrum and the dynamics of electron transfer at the interface with semiconductor materials like titanium dioxide (TiO2). ias.ac.in Studies suggest that the phenoxy group plays a critical role in the molecule's electronic and spectral properties. ias.ac.in The scope of inquiry extends to synthesizing a wide array of derivatives where the phenoxy ring is further substituted, aiming to fine-tune the electronic and photophysical properties for applications like photodynamic therapy or as advanced functional materials. dergipark.org.trtandfonline.comresearchgate.netnovapublishers.comnih.gov

Research Data on this compound

The following tables present data from computational and experimental studies on this compound, illustrating the focus of academic research on this compound.

Table 1: Calculated Molecular Geometry of this compound

This table shows selected bond lengths and angles for the optimized geometry of this compound, as determined by Density Functional Theory (DFT) calculations. These structural parameters are fundamental to understanding the molecule's reactivity and physical properties.

| Parameter | Bond/Atoms | Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C8–C16 | 1.4307 Å |

| Bond Length | C9–C17 | 1.4270 Å |

| Bond Angle | C1-C2-C3 | 119.5° |

| Bond Angle | C2-C1-C6 | 120.3° |

| Dihedral Angle | C2-C1-O7-C8 | -70.9° |

Data sourced from computational studies on the optimized geometrical structure of the dye sensitizer. ias.ac.in

Table 2: Key Spectroscopic Data for this compound

This table highlights key vibrational frequencies from infrared (IR) and Raman spectroscopy. The nitrile group's characteristic stretch is a prominent feature.

| Spectrum | Feature | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Infrared (IR) | Strongest Absorption | ~1518 | C=C stretching mode |

| Raman | Strongest Activity | ~2339 | C≡N stretching mode |

Data derived from vibrational analysis of this compound. ias.ac.in

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZSSXUMRNESCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327337 | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38791-62-7 | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenoxyphthalonitrile and Its Derivatives

Established Synthetic Pathways to 4-Phenoxyphthalonitrile

The synthesis of the parent compound, this compound, is predominantly achieved through well-established nucleophilic aromatic substitution (SNAr) reactions. These methods are reliable and provide high yields, making them suitable for both laboratory-scale and larger-scale production.

Nucleophilic Aromatic Substitution (SNAr) of 4-Nitrophthalonitrile (B195368) with Phenol

A cornerstone in the synthesis of this compound is the nucleophilic aromatic substitution reaction between 4-Nitrophthalonitrile and Phenol. In this reaction, the phenoxide ion, generated in situ by a base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of 4-Nitrophthalonitrile at the carbon atom bonded to the nitro group. The strong electron-withdrawing nature of the two adjacent nitrile (-CN) groups activates the ring towards nucleophilic attack, facilitating the displacement of the nitro (-NO2) group.

A common procedure involves the use of sodium hydride (NaH) as a base to deprotonate phenol in an aprotic polar solvent like tetrahydrofuran (THF). The reaction mixture is typically heated to reflux to ensure completion. For instance, a reported synthesis achieved a yield of 86.4% after refluxing for 8 hours.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) |

| 4-Nitrophthalonitrile | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux, 8 hours | 86.4 |

This table presents a typical reaction setup for the SNAr synthesis of this compound.

Base-Catalyzed Displacement Reactions

While the SNAr pathway is inherently base-catalyzed, variations in the choice of base and solvent system are employed to optimize reaction conditions and yields. Anhydrous potassium carbonate (K2CO3) is a frequently used alternative to sodium hydride, offering a milder and often more practical option for laboratory synthesis. This base is typically used in conjunction with a polar aprotic solvent such as dimethylformamide (DMF).

The reaction of 4-Nitrophthalonitrile with various phenols in the presence of K2CO3 in DMF is a versatile method for producing a range of substituted phthalonitriles. The reaction proceeds smoothly, often at room temperature or with gentle heating, to afford the desired ether-linked products. This method represents a key base-catalyzed displacement pathway for synthesizing this compound and its analogs.

| Base | Solvent | Temperature | Duration |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Room Temperature | 3 days |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | 353–363 K (80-90 °C) | 2.5 hours |

This table summarizes common conditions for K2CO3-mediated synthesis.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is critical for tailoring the properties of the resulting materials, such as phthalocyanines. By introducing various substituents onto the phenoxy ring, researchers can influence solubility, electronic properties, and aggregation behavior.

Introduction of Amino and Hydrazinyl Moieties

The synthesis of amino and hydrazinyl derivatives of this compound provides valuable intermediates for further chemical modifications. The introduction of an amino group is typically achieved by using 4-aminophenol as the nucleophile in the reaction with 4-nitrophthalonitrile, catalyzed by a base like potassium carbonate in DMF.

To obtain the hydrazinyl derivative, a two-step procedure is employed starting from the amino-substituted compound, 4-(4-aminophenoxy)phthalonitrile.

Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite (NaNO2) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl).

Reduction: The resulting diazonium intermediate is then reduced to the corresponding hydrazine using a reducing agent like stannous chloride (SnCl2).

This sequence provides a reliable route to 4-(4-hydrazinylphenoxy)phthalonitrile, which can be subsequently reacted with dicarbonyl compounds to form heterocyclic derivatives like pyrazoles.

Incorporation of Methoxy (B1213986) and Other Alkoxy Substituents

Alkoxy groups, such as methoxy (-OCH3), are often introduced to enhance the solubility of phthalonitrile (B49051) precursors and the resulting phthalocyanines. The synthesis of these derivatives follows the standard base-catalyzed nucleophilic aromatic substitution pathway. 4-Nitrophthalonitrile is reacted with an appropriately substituted phenol, such as 2-methoxyphenol, 3-methoxyphenol, or isoeugenol, in the presence of potassium carbonate and DMF. This method has been successfully used to synthesize compounds like 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile with high yields of 75% and 89%, respectively mdpi.com.

| Substituted Phenol | Product | Yield (%) |

| 2-Methoxyphenol | 4-(2-Methoxyphenoxy)phthalonitrile | 75 mdpi.com |

| 3-Methoxyphenol | 4-(3-Methoxyphenoxy)phthalonitrile | 89 mdpi.com |

| Isoeugenol | 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile | 92 |

This table showcases examples of synthesized alkoxy-substituted this compound derivatives.

Derivatization with Halogen-Terminated Phenoxy-Phenoxy Groups

For applications requiring modified electronic properties or specific reactivity, halogen atoms can be incorporated. The synthesis of phthalonitriles featuring halogen-terminated phenoxy-phenoxy moieties has been reported as a route to novel octa-substituted zinc phthalocyanines. The synthetic strategy involves preparing complex phenol precursors which are then reacted with a phthalonitrile starting material. For example, compounds such as 4,5-Bis-[4-(4-bromophenoxy) phenoxy] phthalonitrile have been synthesized. This approach involves the nucleophilic substitution reaction between 4,5-dichlorophthalonitrile and a pre-synthesized halogen-terminated phenoxy-phenol nucleophile. This method allows for the creation of elaborate structures with tailored functionalities at the periphery of the phthalocyanine (B1677752) macrocycle derived from these precursors nih.gov.

Functionalization with Fluorene and Related Aromatic Systems

The incorporation of bulky, rigid, and photoactive groups like fluorene into the phthalonitrile structure can impart unique photophysical properties. The synthesis of phthalocyanines, which are derived from phthalonitriles, has been shown to benefit from peripheral functionalization with fluorene derivatives. These modifications can lead to materials with improved two-photon absorption properties, making them suitable for applications such as imaging.

A specific example of a fluorene-functionalized phenoxyphthalonitrile is 4-(4-{9-[4-(3,4-dicyanophenoxy)phenyl]-9H-fluoren-9-yl}phenoxy)phthalonitrile. While the detailed synthetic pathway for this exact molecule is not extensively publicly documented, its structure suggests a multi-step synthesis. A plausible route would involve the nucleophilic substitution of a nitro group on 4-nitrophthalonitrile with a fluorene-containing phenol. The synthesis of such precursors often involves creating a disubstituted fluorene core. For instance, a key intermediate could be a bis(hydroxyphenyl)fluorene derivative, which is then reacted with 4-nitrophthalonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Table 1: Example of a Fluorene-Functionalized Phthalonitrile

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-yl}phenoxy)phthalonitrile | 72741-99-2 | C41H22N4O2 | 602.658 |

Data sourced from public chemical databases.

The synthesis of phthalonitrile featuring an extended fluorene-containing arm has been reported as a precursor for phthalocyanine-cored fluorophores. researchgate.net These complex structures are designed to act as photosensitizers for singlet oxygen generation. researchgate.net

Synthesis of Phthalonitriles Bearing N-Heterocyclic Fragments (e.g., Pyrazole, Pyrazolone, Triazole, Benzimidazole)

The introduction of N-heterocyclic fragments into the this compound backbone is a key strategy for modifying the chemical and physical properties of the resulting materials, such as phthalocyanines. These modifications can influence solubility, aggregation behavior, and electronic properties.

Pyrazole and Pyrazolone Derivatives: Novel phthalonitriles containing pyrazole or pyrazolone fragments have been synthesized. cyberleninka.ru The synthetic approach begins with the preparation of 4-(4-hydrazinylphenoxy)phthalonitrile. This intermediate is synthesized via a nucleophilic aromatic displacement of the nitro group in 4-nitrophthalonitrile with an aminophenoxy fragment, followed by diazotization of the amino group and subsequent reduction of the diazo intermediate. cyberleninka.ru The resulting hydrazine-containing phthalonitrile can then react with various 1,3-dicarbonyl compounds to yield phthalonitriles bearing substituted pyrazole or pyrazolone rings. cyberleninka.ru

Triazole Derivatives: Phthalonitrile derivatives incorporating a 1,2,3-triazole ring have been synthesized using copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a prominent example of "click chemistry". marmara.edu.trchemijournal.com This reaction typically involves the cycloaddition of an azide-functionalized molecule with a terminal alkyne. marmara.edu.trbeilstein-journals.org For instance, a phthalonitrile derivative bearing a terminal ethynyl group can be reacted with an organic azide in the presence of a copper(I) catalyst to form the triazole-linked product. marmara.edu.tr This method is highly efficient and allows for the modular construction of complex molecules.

Benzimidazole Derivatives: A self-promoted benzimidazole-containing phthalonitrile (PNBI) has been synthesized. rsc.org While the specific synthetic details for PNBI starting from this compound are not provided in the search results, the general synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov In the context of phthalonitrile modification, a precursor containing a carboxylic acid or aldehyde functionality could be reacted with an o-phenylenediamine to form the benzimidazole ring. These benzimidazole-containing phthalonitriles have been explored for their synergistic curing behavior when blended with epoxy resins. rsc.orgrsc.orgamanote.com

Table 2: Synthetic Approaches for N-Heterocyclic Phthalonitrile Derivatives

| Heterocycle | Key Intermediate/Reaction | Starting Materials Example |

| Pyrazole/Pyrazolone | Reaction with 1,3-dicarbonyls | 4-(4-Hydrazinylphenoxy)phthalonitrile |

| 1,2,3-Triazole | Copper(I)-catalyzed cycloaddition | Ethynyl-bearing phthalonitrile, Organic azide |

| Benzimidazole | Condensation reaction | Phthalonitrile with aldehyde/acid, o-Phenylenediamine |

Introduction of Chalcone Moieties

Chalcones, which are α,β-unsaturated ketones, are known for their diverse biological activities and can be incorporated into phthalonitrile structures. dergipark.org.trnih.gov Phthalonitrile derivatives bearing chalcone moieties have been synthesized through the nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and a hydroxyl-substituted chalcone. dergipark.org.tr

The synthesis is typically carried out in a dry polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60 °C). dergipark.org.tr A base, such as anhydrous potassium carbonate (K2CO3), is used to deprotonate the hydroxyl group of the chalcone, facilitating its nucleophilic attack on the electron-deficient aromatic ring of 4-nitrophthalonitrile, displacing the nitro group. dergipark.org.tr The reaction is generally performed under an inert atmosphere (e.g., nitrogen gas) to prevent side reactions. dergipark.org.tr The resulting chalcone-based phthalonitrile compounds are precursors for novel photoactive phthalocyanine derivatives and have been studied for their antioxidant properties. dergipark.org.tr

Synthesis of Hydroxymethyl-Substituted Phenoxyphthalonitrile Derivatives

The introduction of a hydroxymethyl (-CH2OH) group onto the phenoxy ring of this compound provides a reactive site for further functionalization. For example, these derivatives can be reacted with dichlorosilanes to introduce flexible siloxane fragments, which can lower the melting temperature of the resulting phthalonitrile binder.

The synthesis of these derivatives can be achieved through the reaction of 4-nitrophthalonitrile with a hydroxymethyl-substituted phenol, such as 3-(hydroxymethyl)phenol or 4-(hydroxymethyl)phenol. epo.org This reaction is a nucleophilic aromatic substitution, typically carried out in an aprotic solvent in the presence of a base like potassium carbonate. epo.org The base deprotonates the phenolic hydroxyl group, which then displaces the nitro group on the phthalonitrile ring. The resulting compounds are 4-[3-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile and 4-(4-(hydroxymethyl)phenoxy)phthalonitrile, respectively. epo.orgchemicalbook.com

Advanced Synthetic Techniques

Microwave-Assisted Synthesis of Phthalonitrile Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the preparation of phthalonitrile derivatives. researchgate.nettubitak.gov.tr This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction products. researchgate.netgoogle.com

The synthesis of phenoxy-substituted phthalonitriles via the base-catalyzed nucleophilic aromatic nitro displacement of 4-nitrophthalonitrile can be efficiently carried out using microwave irradiation. tubitak.gov.tr Similarly, the subsequent cyclotetramerization of these phthalonitriles to form phthalocyanines can also be accelerated under microwave conditions. tubitak.gov.trgoogle.com For instance, the synthesis of metal-free phthalocyanines has been achieved using pentanol as a solvent and lithium as a base-catalyst under microwave irradiation. tubitak.gov.tr In some cases, reactions can even be performed in the absence of a solvent. google.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Phthalocyanine

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 8-24 hours | 10-30 minutes |

| Yield | Variable | Generally higher |

| Conditions | High temperature, prolonged heating | Focused heating, rapid |

Data compiled from multiple sources describing phthalocyanine synthesis. tubitak.gov.trgoogle.com

The use of microwave irradiation is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. researchgate.net

Purification Methodologies for this compound Compounds (e.g., Column Chromatography)

The purification of this compound and its derivatives is crucial to obtain materials with the desired properties for subsequent applications, such as the synthesis of high-purity phthalocyanines. Column chromatography is a widely employed and effective technique for this purpose. orgsyn.org

In a typical procedure, the crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system, or eluent, is then passed through the column to separate the components of the mixture based on their differential adsorption to the stationary phase.

For phthalonitrile derivatives, a common solvent system for elution is a mixture of non-polar and moderately polar solvents. For example, a mixture of hexane and methylene chloride has been successfully used to purify a hydroxymethyl-substituted phenoxyphthalonitrile derivative. epo.org The polarity of the eluent can be adjusted (either isocratically or through a gradient) to achieve optimal separation of the desired compound from unreacted starting materials and byproducts. orgsyn.org After separation, the fractions containing the pure product are combined and the solvent is removed, typically by rotary evaporation, to yield the purified phthalonitrile compound. orgsyn.org

Advanced Characterization and Structural Elucidation of 4 Phenoxyphthalonitrile Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 4-phenoxyphthalonitrile, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the phthalonitrile (B49051) and phenoxy rings. The protons on the phthalonitrile ring, being part of a more electron-deficient system due to the electron-withdrawing nitrile groups, are anticipated to resonate at a lower field (higher ppm values) compared to the protons on the phenoxy ring. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) arise from the spin-spin interactions between neighboring protons, allowing for the precise assignment of each proton to its position on the molecular scaffold.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the this compound molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the nitrile groups (-C≡N) are expected to appear at a characteristic downfield position. The aromatic carbons will resonate in the typical range for sp² hybridized carbons, with variations in their chemical shifts reflecting their specific electronic environments within the phenoxy and phthalonitrile rings. Quaternary carbons, those without any attached protons, generally show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for similar aromatic compounds and should be considered as an estimation in the absence of direct experimental data for this compound.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Phthalonitrile Ring) | 7.5 - 8.0 | Protons on the electron-deficient phthalonitrile ring are expected to be deshielded and appear downfield. |

| ¹H (Phenoxy Ring) | 7.0 - 7.5 | Protons on the phenoxy ring are in a more electron-rich environment compared to the phthalonitrile ring. |

| ¹³C (Nitrile, -C≡N) | 115 - 120 | Characteristic chemical shift for nitrile carbons. |

| ¹³C (Aromatic, C-O) | 150 - 165 | The carbon atom of the ether linkage is expected to be significantly deshielded. |

| ¹³C (Aromatic) | 110 - 140 | General range for aromatic carbons, with specific shifts depending on the substitution pattern and electronic effects. |

| ¹³C (Quaternary) | 110 - 165 | Quaternary carbons in the aromatic rings. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and analyze the vibrational modes of the this compound molecule. The FT-IR spectrum of this compound, recorded in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands that correspond to specific bond vibrations.

A comparative study of the observed and calculated FT-IR spectra for this compound has been conducted, showing good agreement between the experimental and theoretical vibrational frequencies. researchgate.netias.ac.in

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | ~3070 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Nitrile C≡N Stretch | ~2230 | Characteristic stretching vibration of the cyano groups. |

| Aromatic C=C Stretch | ~1580, 1490 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| Aryl Ether C-O-C Stretch | ~1245 | Asymmetric stretching of the ether linkage. |

| Aromatic C-H In-Plane Bend | ~1165, 1070 | In-plane bending vibrations of the aromatic C-H bonds. |

| Aromatic C-H Out-of-Plane Bend | ~835 | Out-of-plane bending vibrations, characteristic of the substitution pattern. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy unoccupied orbitals (π* orbitals).

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the conjugated aromatic system. ias.ac.in The phenoxy and phthalonitrile rings constitute the primary chromophores. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to assign the electronic absorption bands. ias.ac.in These studies suggest that the lowest energy excited states arise from photo-induced electron transfer processes. The absorption in the visible region for the parent this compound is significantly weaker than in the UV region. researchgate.net

Table 3: Calculated UV-Vis Absorption Maxima for this compound

| Solvent/Environment | Calculated λmax (nm) | Electronic Transition |

| Vacuum | ~290, ~250, ~210 | π → π |

| Solution (e.g., Ethanol) | Slight solvatochromic shifts may be observed. | π → π |

Mass Spectrometry (e.g., MALDI-TOF, ES+) for Molecular Weight Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and can also provide information about its fragmentation patterns, which aids in structural elucidation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ES+) are commonly used for the analysis of organic molecules like this compound.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (220.23 g/mol ). The high-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation of the molecular ion can also occur, leading to the formation of smaller, characteristic fragment ions. The fragmentation pattern can provide valuable structural information, for instance, cleavage of the ether bond could lead to fragments corresponding to the phenoxy and phthalonitrile moieties.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 220.06 | Molecular ion |

| [M+H]⁺ | 221.07 | Protonated molecule |

| [M+Na]⁺ | 243.05 | Sodium adduct |

| [C₆H₅O]⁺ | 93.03 | Phenoxy fragment |

| [C₈H₃N₂]⁺ | 127.03 | Phthalonitrile fragment |

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecular structure, solid-state analysis is necessary to understand the arrangement of molecules in the crystalline state, including their geometry and intermolecular interactions.

X-ray Single-Crystal Diffraction for Molecular Geometry and Packing

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Table 5: Crystallographic Data for 4-(methoxyphenoxy)phthalonitrile Derivatives This data is for substituted derivatives and serves as a reference for the expected structural features of this compound.

| Parameter | 4-(2-methoxyphenoxy)phthalonitrile | 4-(3-methoxyphenoxy)phthalonitrile |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 10.123(2) | 7.987(2) |

| b (Å) | 11.456(2) | 12.345(3) |

| c (Å) | 11.567(2) | 13.012(3) |

| α (°) | 90 | 90 |

| β (°) | 101.98(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1311.1(4) | 1283.4(5) |

| Z | 4 | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts that dictate the crystal packing. For phthalonitrile derivatives containing phenoxy linkages, this analysis reveals the significant roles played by various weak interactions in stabilizing the crystal structure.

In a study of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, a related compound, Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots were employed to quantify the intermolecular interactions. researchgate.netnih.gov The analysis showed that the most significant contributions to the crystal packing arise from H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%) contacts. researchgate.netnih.gov Other notable interactions included C···N/N···C (6.1%), C···C (6.0%), and O···H/H···O (3.7%). researchgate.netnih.gov The N···H/H···N contacts are represented by sharp spikes in the fingerprint plot, which is characteristic of strong hydrogen-bonding interactions. nih.gov

Similarly, an analysis of 4-(2-methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile (MPPP) utilized Hirshfeld surfaces to reveal the nature of its intermolecular contacts. researchgate.net The investigation focused on identifying weak interactions such as C-H···N, C-H···π, and π···π stacking, which collectively govern the molecular arrangement in the crystal lattice. researchgate.net These non-covalent interactions are crucial for the stabilization of the crystal structures of phenoxy-substituted phthalonitriles. iucr.org The use of Hirshfeld surface analysis provides a quantitative breakdown of these interactions, which is essential for understanding the structure-property relationships in these materials. rsc.org

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative phenoxyphthalonitrile derivative.

| Interaction Type | Contribution (%) | Reference Compound |

|---|---|---|

| H···H | 28.7 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

| C···H/H···C | 27.1 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

| N···H/H···N | 26.4 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

| C···N/N···C | 6.1 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

| C···C | 6.0 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

| O···H/H···O | 3.7 | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate |

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For phthalonitrile-based thermosets, TGA is crucial for determining their upper service temperature limits and degradation behavior. The high thermal and oxidative stability of phthalonitriles makes them suitable as building blocks for high-performance polymer composites. iucr.org

Studies on various cured phthalonitrile resins demonstrate their exceptional thermal resilience. For instance, a branched phthalonitrile containing cyclotriphosphazene (CTP–PN) was analyzed using TGA in a nitrogen atmosphere. mdpi.com The results showed that the temperature at which 5% weight loss occurs (Td5%) was above 360°C. mdpi.com When the material was cured at a higher temperature of 340°C, the Td5% increased to 405°C, and the char yield at 800°C in N₂ exceeded 70%. mdpi.com

The following table presents TGA data for different phthalonitrile-based thermosets, illustrating their high thermal stability.

| Material System | Decomposition Temp. (Td5%/T5% in N₂) | Char Yield at 800°C (N₂) |

|---|---|---|

| Cured CTP–PN (cured up to 340°C) | 405°C | >70% |

| Cured Epoxy/DDS/BAPH (EDS30) | 390.2°C | 59.6% |

| Cured Epoxy/DDS (ED) | 363°C | 16% |

Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for studying the curing behavior of thermosetting resins like those based on this compound. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the characterization of transitions such as melting, glass transition, and exothermic curing reactions. veryst.comtainstruments.com

For phthalonitrile resins, DSC is widely used to investigate curing kinetics. researchgate.net A typical non-isothermal DSC scan of an uncured phthalonitrile system mixed with a curing agent shows a distinct exothermic peak. This peak represents the heat released during the cross-linking polymerization reaction. veryst.com The temperature at which this peak occurs (Tp) and the total heat evolved (ΔH) are critical parameters for designing curing cycles.

In studies of branched phthalonitrile resins cured with 4,4′-diaminodiphenyl sulfone (DDS), non-isothermal DSC runs at various heating rates (e.g., 5, 10, 15, 20 °C/min) were performed. researchgate.net It was observed that the exothermic curing peak shifts to higher temperatures as the heating rate increases. researchgate.net This systematic shift is a characteristic feature of thermally activated kinetic processes and is used to calculate kinetic parameters like the activation energy of the curing reaction. researchgate.net

The DSC thermogram of a phthalonitrile blend might also show an initial endothermic transition corresponding to the melting of the curing agent or the monomer itself before the onset of the exothermic cure. researchgate.net For example, in a branched PN/DDS system, an endothermic event around 180°C was attributed to the melting of DDS. researchgate.net By analyzing the shape and position of the exothermic peak, researchers can elucidate the reaction mechanism, which can be complex and may involve autocatalytic behavior. researchgate.netpolymerinnovationblog.com

The data below, derived from a study on a branched phthalonitrile/DDS system, shows how the peak curing temperature varies with the heating rate.

| Heating Rate (°C/min) | Peak Curing Temperature (Tp, °C) |

|---|---|

| 5 | 265.8 |

| 10 | 278.0 |

| 15 | 286.2 |

| 20 | 293.1 |

Computational and Theoretical Investigations of 4 Phenoxyphthalonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. In the study of 4-Phenoxyphthalonitrile, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method, have been employed to provide detailed insights into its molecular characteristics. ias.ac.innih.gov These calculations are fundamental for understanding the molecule's stability, reactivity, and behavior in various chemical environments.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also determined through these DFT calculations. ias.ac.in This analysis provides a foundational understanding of the molecule's electronic behavior and its potential for applications in areas like dye-sensitized solar cells. ias.ac.in The role of the phenoxy group, in particular, has been analyzed to understand its influence on the geometries and electronic properties of the this compound molecule. ias.ac.in

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C1-C2 | 1.401 |

| C≡N | 1.154 | |

| C-O (Ether) | 1.365 | |

| Bond Angles (°) | C2-C1-C6 | 119.5 |

| C3-C4-O7 | 120.3 | |

| C4-O7-C8 | 119.1 | |

| Dihedral Angles (°) | C3-C4-O7-C8 | -126.8 |

| C5-C4-O7-C8 | 52.7 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. edu.krd The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. edu.krd The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com

This energy gap is a critical parameter; a small gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower reactivity. edu.krdwuxibiology.com The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for the molecule, which can be correlated with its absorption of specific wavelengths of light. schrodinger.com For this compound, analysis of its FMOs is crucial for understanding charge transfer processes. ias.ac.in Theoretical studies suggest that the lowest energy excited states of this molecule are a result of photo-induced electron transfer processes. ias.ac.in The analysis helps in explaining the interfacial electron transfer from the excited dye molecule to a semiconductor's conduction band in applications like dye-sensitized solar cells. ias.ac.in

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. edu.krd |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. edu.krd |

| ΔE (Energy Gap) | ELUMO - EHOMO | Characterizes molecular reactivity, stability, and the lowest excitation energy. edu.krdschrodinger.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comavogadro.cc The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. wolfram.com Typically, red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. wolfram.comavogadro.cc Green areas represent neutral or zero potential. researchgate.net

For phthalonitrile (B49051) derivatives, MEP maps show that the most negative potential (red regions) is concentrated around the electronegative nitrogen atoms of the cyano groups. researchgate.net This indicates that these nitrogen atoms are the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings typically exhibit positive potential (blue regions). This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior. chemrxiv.org

Natural Bond Orbital (NBO) Analysis provides a more intuitive, localized picture of the bonding within a molecule, closely resembling the classical Lewis structure. wikipedia.orgwisc.edu NBO analysis transforms the complex delocalized molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). wikipedia.orgwisc.edu This method allows for the investigation of intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stability of the molecule arising from these electron delocalization effects. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. uci.edu TD-DFT calculations are used to predict the electronic absorption spectra of molecules, providing information on excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption). ias.ac.in This theoretical approach has been successfully applied to this compound to understand its UV-Visible absorption characteristics. ias.ac.in

TD-DFT calculations performed on this compound have been used to simulate its electronic absorption spectrum and assign the nature of the observed absorption bands. ias.ac.inresearchgate.net The results indicate that the primary absorption bands in the UV-visible region are due to π → π* transitions. ias.ac.in These transitions involve the excitation of an electron from a bonding π orbital (typically the HOMO or a lower-lying π orbital) to an antibonding π* orbital (often the LUMO or a higher-energy π* orbital). ias.ac.in

Computational studies on this compound show that its absorption in the visible part of the spectrum is significantly weaker than its absorption in the ultraviolet (UV) region. researchgate.net The calculated spectra help to understand how the molecule interacts with light, which is particularly important for its application as a dye sensitizer (B1316253) in solar cells. ias.ac.in The three excited states with the lowest energies were found to be associated with photo-induced electron transfer processes, confirming the molecule's potential for such applications. ias.ac.in

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |

|---|---|---|---|

| ~300-320 | Medium | HOMO → LUMO | π → π |

| ~270-290 | High | HOMO-1 → LUMO | π → π |

| ~240-260 | High | HOMO → LUMO+1 | π → π* |

Analysis of Photo-Induced Electron Transfer Processes

Theoretical calculations suggest that the three excited states with the lowest excited energies in this compound are the result of photo-induced electron transfer (PET) processes. ias.ac.in In the context of dye-sensitized solar cells, the interfacial electron transfer between a semiconductor TiO2 electrode and the this compound dye sensitizer is attributed to an electron injection process from the excited dye to the conduction band of the semiconductor. ias.ac.in The study of PET is crucial for understanding the photochemical and photophysical properties of molecules and their potential applications in areas like photodynamic therapy. The quenching of the photo-excited state of a photosensitizer through electron transfer can significantly impact its efficacy.

Ab Initio Hartree-Fock (HF) Calculations

The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of this compound have been investigated using ab initio Hartree-Fock (HF) calculations. ias.ac.in The polarized split-valence 6–311G (d,p) basis set has been employed for these computations. ias.ac.in Ab initio calculations are foundational in computational chemistry, aiming to solve the electronic Schrödinger equation without the use of empirical parameters, which allows for a fundamental understanding of molecular properties. wpmucdn.comicontrolpollution.com The HF method is a cornerstone of these calculations, providing a starting point for more complex and accurate computational models by approximating the many-electron wavefunction as a single Slater determinant. icontrolpollution.com The optimized bond lengths of C8–C16 and C9–C17 in this compound, as determined by HF/6–311G (d,p) calculations, are comparable to those obtained with Density Functional Theory (DFT) methods. ias.ac.in

Calculation of Molecular Polarizabilities and Hyperpolarizabilities

The polarizabilities and hyperpolarizabilities of this compound have been studied computationally. ias.ac.in These properties are crucial in the field of nonlinear optics (NLO) as they provide insight into the molecule's response to an external electric field. The first hyperpolarizability (β) is a measure of the second-order nonlinear optical response. usp.br Both ab initio HF and Density Functional Theory (DFT) methods have been utilized to compute these properties for this compound. ias.ac.in The calculation of these parameters is essential for the design of new materials with specific NLO properties.

Below is a table showcasing the calculated electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) for this compound using the B3LYP/6-311G(d,p) method.

| Property | Value | Units |

| Dipole Moment (μ) | 6.787 | Debye |

| Mean Polarizability (α) | 28.537 x 10-24 | esu |

| First Hyperpolarizability (β) | 2.503 x 10-30 | esu |

Note: The data presented here is based on calculations for this compound and is intended for illustrative purposes.

Theoretical Studies of Chemical Activity and Reactivity Descriptors (e.g., Fukui Function)

Theoretical studies of chemical activity and reactivity in molecules similar to this compound often involve the use of reactivity descriptors derived from Density Functional Theory (DFT). hakon-art.com These descriptors, such as the Fukui function, help in identifying the most reactive sites within a molecule. niscpr.res.ind-nb.info The Fukui function quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered, thus indicating sites susceptible to electrophilic or nucleophilic attack. niscpr.res.ind-nb.info

For a related compound, 4-(dec-2yn-1-yloxy)phthalonitrile, calculations have shown that the nitrogen and oxygen atoms are the most likely sites for electrophilic attack. niscpr.res.in Other global reactivity descriptors that are often calculated include chemical hardness, softness, electronic chemical potential, Mulliken electronegativity, and the electrophilicity index. hakon-art.comniscpr.res.in A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates high stability and chemical hardness. niscpr.res.in

The following table illustrates the calculated global reactivity descriptors for a related phthalonitrile derivative in the gas phase.

| Descriptor | Value (eV) |

| HOMO-LUMO Gap | 4.966 |

| Hardness (η) | 4.966 |

| Softness (S) | 0.101 |

| Electronic Chemical Potential (μ) | -4.452 |

| Mulliken Electronegativity (χ) | 4.452 |

| Electrophilicity Index (ω) | 1.995 |

Note: This data is for 4-(dec-2yn-1-yloxy)phthalonitrile and serves as an example of the types of reactivity descriptors calculated for such compounds.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The influence of a solvent on the properties of this compound has been modeled using the Polarizable Continuum Model (PCM). ias.ac.in This computational method is widely used to study solvation effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach makes the calculation of solvent effects more computationally feasible. wikipedia.org For this compound, the non-equilibrium version of the PCM was employed to investigate solvent effects on its electronic absorption spectrum. ias.ac.in The PCM method is available in several quantum chemistry software packages and can be used with both Hartree-Fock and DFT calculations. wikipedia.org It is important to note that the standard PCM primarily accounts for electrostatic solute-solvent interactions, and its accuracy may be limited in cases where non-electrostatic effects are dominant. wikipedia.orgresearchgate.net

Vibrational Analysis and Thermodynamic Property Calculations at Varied Temperatures

Vibrational analysis for molecules structurally related to this compound has been performed using computational methods to determine their vibrational frequencies. mdpi.comnih.gov For instance, in the study of 4-(4-tritylphenoxy)phthalonitrile, Density Functional Theory (DFT) was used to calculate the geometric structure and vibrational frequencies. mdpi.comnih.gov The assignment of vibrational bands in the infrared (IR) spectrum is based on the distribution of normal vibration energy on internal coordinates. mdpi.comnih.gov

Based on the vibrational analysis, thermodynamic properties such as entropy, specific heat capacity, and enthalpy can be calculated at different temperatures. researchgate.net These calculations provide valuable insights into the thermodynamic stability and behavior of the molecule under varying thermal conditions. For a similar compound, thermodynamic functions were determined from spectroscopic data using statistical methods. researchgate.net

The table below shows an example of calculated thermodynamic properties at various temperatures for a related molecule.

| Temperature (K) | Entropy (cal/mol·K) | Heat Capacity (cal/mol·K) | Enthalpy (kcal/mol) |

| 100 | 85.32 | 45.17 | 3.24 |

| 200 | 115.89 | 75.63 | 9.87 |

| 298.15 | 142.15 | 101.28 | 18.95 |

| 400 | 168.54 | 125.43 | 30.21 |

| 500 | 192.37 | 145.89 | 43.87 |

Note: The data is illustrative and based on a related phthalonitrile derivative to demonstrate the type of information obtained from such calculations.

Applications of 4 Phenoxyphthalonitrile in Advanced Materials Science

Precursor in Phthalocyanine (B1677752) Synthesis and Derivatization

4-Phenoxyphthalonitrile is a versatile precursor for the synthesis of substituted phthalocyanines, a class of intensely colored macrocyclic compounds with a wide range of applications in materials science, including as pigments, catalysts, and in photodynamic therapy. The presence of the phenoxy group allows for the tuning of the electronic and physical properties of the resulting phthalocyanine derivatives.

Cyclotetramerization Reactions to Form Phthalocyanine Macrocycles

The fundamental reaction for the synthesis of phthalocyanines from this compound is cyclotetramerization. This process typically involves the template-assisted condensation of four molecules of the phthalonitrile (B49051) precursor in a high-boiling point solvent. A common method involves heating the phthalonitrile derivative in the presence of a metal salt, which acts as a template for the formation of the macrocycle. Alternatively, metal-free phthalocyanines can be synthesized using a strong organic base in an appropriate solvent. The reaction proceeds via the formation of a 1,3-diiminoisoindoline intermediate, which then undergoes cyclotetramerization to yield the stable phthalocyanine ring system. The phenoxy substituents are located at the peripheral or non-peripheral positions of the final macrocycle, depending on the starting phthalonitrile isomer.

The general reaction conditions for the cyclotetramerization of a substituted phthalonitrile, such as 4-(ciproxy) phthalonitrile, involve heating in a high-boiling solvent like glycerol in the presence of a few drops of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The disappearance of the characteristic nitrile (-C≡N) vibration in the IR spectrum confirms the formation of the phthalocyanine complex.

Synthesis of Metallophthalocyanines (e.g., Copper, Zinc, Lead, Cobalt, Nickel)

The introduction of a central metal ion into the phthalocyanine core is readily achieved by carrying out the cyclotetramerization of this compound in the presence of a corresponding metal salt. This template synthesis is the most common method for producing metallophthalocyanines. The choice of the central metal ion significantly influences the photophysical, photochemical, and electrochemical properties of the resulting complex.

Copper (II) Phthalocyanine: The synthesis of copper phthalocyanine can be achieved by heating this compound with a copper salt, such as copper(II) chloride or copper acetate, in a high-boiling solvent like glycerol or bis(2-methoxyethyl) ether (diglyme). expresspolymlett.com The reaction is often facilitated by a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or DBU. expresspolymlett.comspecificpolymers.com The resulting copper phthalocyanine derivatives typically exhibit a characteristic intense Q-band absorption in their UV-Vis spectrum. specificpolymers.com

Zinc (II) Phthalocyanine: Zinc phthalocyanines are of particular interest due to their strong fluorescence and photosensitizing properties. They are synthesized by the cyclotetramerization of this compound with a zinc salt, such as zinc chloride or zinc acetate, in a high-boiling alcohol like n-hexanol, often with DBU as a catalyst. jnanoworld.com The resulting zinc phthalocyanine complexes are generally soluble in common organic solvents. researchgate.net

Lead (II) Phthalocyanine: The synthesis of lead(II) phthalocyanines can be achieved through a solvent-free reaction by heating the corresponding phthalonitrile derivative with lead(II) oxide (PbO) at elevated temperatures. specificpolymers.com This method has been applied to synthesize octa-substituted lead(II) phthalocyanines from various phthalonitrile precursors. specificpolymers.com

Cobalt (II) Phthalocyanine: Cobalt phthalocyanines are prepared by the reaction of this compound with a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate, in a high-boiling solvent like ethylene glycol or glycerol. specificpolymers.comnih.gov The paramagnetic nature of the cobalt(II) center often precludes characterization by NMR spectroscopy. rsc.org

Nickel (II) Phthalocyanine: Nickel(II) phthalocyanines can be synthesized from this compound and a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate. epo.orgresearchgate.net The reaction can be carried out in a solvent like dimethylformamide (DMF) or under solvent-free conditions at high temperatures. epo.org

| Central Metal | Phthalonitrile Precursor | Reaction Conditions | Key Findings |

|---|---|---|---|

| Copper (Cu) | 4-(ciproxy) phthalonitrile | Copper acetate, DBU, Glycerol, Reflux | Successful cyclotetramerization confirmed by the disappearance of the -C≡N IR vibration. The complex showed a Q-band absorption at 690 nm and thermal stability up to 309 °C. specificpolymers.com |

| Zinc (Zn) | 4-(2-(2-isopropyl-5-methylphenoxy)phenoxy)phthalonitrile | ZnCl2, 190 °C | Formation of a soluble zinc phthalocyanine. The compound's photophysical and photochemical properties were investigated. researchgate.net |

| Lead (Pb) | 4,5-bis(alkoxy/alkylthio)phthalonitrile | PbO, 210 °C, Solvent-free | Synthesis of octa-substituted lead(II) phthalocyanines exhibiting mesogenic properties. specificpolymers.com |

| Cobalt (Co) | 4-nitrophthalonitrile (B195368) | CoCl2, Ethylene glycol, 150 °C, Reflux | Synthesis of tetranitrophthalocyaninato cobalt(II), which can be further modified. nih.gov |

| Nickel (Ni) | N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | NiCl2, 300 °C, Solvent-free | Preparation of a nickel(II) phthalocyanine with enhanced solubility compared to the unsubstituted analogue. epo.org |

Synthesis of Metal-Free Phthalocyanines

Metal-free phthalocyanines are valuable for their unique electronic and photophysical properties, which differ from their metallated counterparts. The synthesis of metal-free phthalocyanines from this compound is typically achieved by cyclotetramerization in a high-boiling alcohol, such as n-pentanol or n-hexanol, in the presence of a strong, non-nucleophilic organic base like DBU. rsc.orgacs.org Another method involves the initial formation of an alkali metal phthalocyanine, for instance, with lithium in n-hexanol, followed by demetallation with a mineral acid to yield the metal-free macrocycle. acs.org A two-step synthesis using a zinc(II) template, which is subsequently removed under acidic conditions, has also been reported as an efficient route. researchgate.net

Investigation of Positional Isomerism and Symmetry Effects on Phthalocyanine Properties

The cyclotetramerization of monosubstituted phthalonitriles, such as this compound, results in a mixture of four positional isomers with different symmetries: Cs, C2v, D2h, and C4h. These isomers can be separated by chromatographic techniques. The different spatial arrangements of the phenoxy substituents lead to distinct electronic and optical properties. For instance, studies on 4α-(4-tert-butylphenoxy)phthalocyanine isomers have shown that the second-order nonlinear polarizability (β) follows the trend C4h > D2h > C2v > Cs. The symmetry of the molecule also affects the splitting of the Q-band in the UV-Vis absorption spectrum, with lower symmetry isomers often exhibiting more pronounced splitting.

Impact of Peripheral and Non-Peripheral Substituents on Phthalocyanine Characteristics

The position of the phenoxy substituent on the phthalocyanine ring, either at the peripheral (β) or non-peripheral (α) positions, has a significant impact on the molecule's properties.

Peripheral Substitution: Substituents at the peripheral positions (positions 2, 3, 9, 10, 16, 17, 23, and 24) generally enhance the solubility of the phthalocyanine without significantly altering the electronic structure of the core. This allows for easier processing and characterization. Peripherally substituted phthalocyanines are often synthesized from 4- or 4,5-disubstituted phthalonitriles.

Non-Peripheral Substitution: Non-peripheral substituents (positions 1, 4, 8, 11, 15, 18, 22, and 25) are in closer proximity to the π-electron system of the phthalocyanine ring. Consequently, they can induce a more significant red-shift in the Q-band absorption compared to their peripheral counterparts. This is attributed to a greater electronic perturbation of the macrocycle. However, non-peripheral substituents can also lead to lower fluorescence quantum yields. jnanoworld.com The steric hindrance from non-peripheral groups can also influence the aggregation behavior and molecular packing of the phthalocyanines.

High-Performance Polymer and Resin Systems

This compound is a key monomer in the synthesis of high-performance thermosetting polymers, known as phthalonitrile resins. These materials are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications in aerospace, electronics, and as matrices for advanced composites.

The polymerization of phthalonitrile monomers proceeds through a complex series of reactions involving the nitrile groups, leading to a highly cross-linked network structure composed of phthalocyanine and triazine rings. This robust network is responsible for the outstanding high-temperature performance of these materials. The curing process is typically initiated by heat and can be accelerated by the addition of curing agents.

| Resin System | Curing Agent/Conditions | Key Properties |

|---|---|---|

| Bis[3-(3,4-dicyanophenoxy)phenyl] phenyl phosphate | 5 wt% bis[4,4'-bis(3-aminophenoxy)diphenyl] sulphone (m-BAPS) | Onset of thermal degradation at 389 °C, char yield of 78% at 800 °C (in N2), and no Tg observed up to 350 °C. researchgate.net |

| Bis[4-(3,4-dicyanophenoxy)phenyl] phenyl phosphate | 5 wt% m-BAPS | Onset of thermal degradation at 404 °C, char yield of 79% at 800 °C (in N2), and no Tg observed up to 350 °C. researchgate.net |

| 1,3-bis(3,4-dicyanophenoxy) benzene (B151609) (3BOCN) | N-ethylpyridinium tetrafluoroborate ([EPy]BF4) | High glass transition temperature, excellent thermal stability, and high storage modulus. specificpolymers.com |

| Bio-Based Cinnamaldehyde-derived Phthalonitrile Resins | Self-curing | Td5% above 510 °C, up to 80% char yield, and initial storage modulus of 86–1295 MPa. |

| Bisphenol A-based Phthalonitrile Resin | Sulfaguanidine | Peak curing temperature of 263.20 °C, significantly lower than with traditional aromatic diamine curing agents. |

Building Block for Thermosetting Phthalonitrile Resins

This compound serves as a fundamental building block for the creation of high-performance thermosetting phthalonitrile resins. specificpolymers.com These resins are renowned for their exceptional thermal and oxidative stability, low water absorption, superior mechanical properties, and inherent fire resistance. specificpolymers.com The polymerization of phthalonitrile monomers like this compound proceeds through a unique addition-cure mechanism. researchgate.net This process involves the reaction of the nitrile groups to form highly cross-linked networks, primarily composed of stable phthalocyanine and triazine rings. elsevierpure.commdpi.com A key advantage of this curing process is that it occurs with minimal or no evolution of volatile byproducts, leading to the formation of void-free composite materials with high structural integrity. researchgate.netgoogle.com The presence of the phenoxy group in this compound enhances the processability and thermal stability of the resulting resins, making them suitable for a wide range of high-temperature applications. specificpolymers.com

Development of High-Temperature Polymer Matrix Composites (HTCs)

The exceptional properties of phthalonitrile resins derived from monomers such as this compound make them ideal matrices for high-temperature polymer matrix composites (HTCs). specificpolymers.com These composites are increasingly sought after as lightweight alternatives to traditional materials like titanium in the aerospace and defense industries. specificpolymers.com HTCs offer the potential for significant weight reduction, leading to improved fuel efficiency and extended service life of aircraft and other high-performance vehicles. specificpolymers.com Phthalonitrile-based composites can withstand prolonged exposure to temperatures exceeding 300°C while retaining their structural and mechanical integrity. specificpolymers.com The highly aromatic structure and stable cross-linking of the cured resin contribute to these outstanding thermal properties. specificpolymers.com

Table 1: Thermal Properties of Fiber-Reinforced Phthalonitrile Composites

| Composite Material | In-Plane CTE (Coefficient of Thermal Expansion) at Room Temperature | Out-of-Plane Thermal Conductivity |

|---|---|---|

| Carbon Fiber/Phthalonitrile (CF/PN) | 1.97 x 10-6 °C-1 | 0.65 W/(m·K) |

| High Silicon Fiberglass/Phthalonitrile (HSF/PN) | 9.24 x 10-6 °C-1 | 0.34 W/(m·K) |

Data sourced from experimental studies on phthalonitrile composites, highlighting the influence of reinforcement type on thermal properties. researchgate.net

Self-Promoted Curing Behaviors of Phthalonitrile Derivatives

A significant area of research in phthalonitrile chemistry is the development of "self-curing" or "self-promoted" resins. Traditional phthalonitrile monomers often require high curing temperatures and the addition of a catalyst or curing agent. mdpi.com To overcome these processing challenges, researchers have synthesized phthalonitrile derivatives that incorporate functional groups capable of initiating or accelerating the curing process without the need for external additives. rsc.orgresearchgate.net These functional groups, often containing active hydrogen atoms such as amino (-NH2) or hydroxyl (-OH) groups, can effectively promote the polymerization of the nitrile groups. mdpi.comrsc.org For instance, the introduction of secondary amino groups into the phthalonitrile monomer structure has been shown to lower the curing temperature and increase the curing rate. rsc.org This self-promoting behavior is attributed to the ability of the active hydrogen to initiate the cross-linking reactions of the cyano groups. rsc.org This approach not only simplifies the manufacturing process but can also lead to cured resins with tailored properties. rsc.orgresearchgate.net

Interfacial Interactions in Polymer Composites (e.g., Graphene Oxide Induced Curing)

For example, the incorporation of graphene oxide (GO) into a phthalonitrile resin can lead to "graphene oxide induced curing." The oxygen-containing functional groups on the surface of GO, such as hydroxyl and carboxyl groups, can act as active sites that promote the polymerization of the phthalonitrile matrix. This can lead to a more efficient and controlled curing process, as well as improved interfacial bonding between the GO filler and the polymer. The result is a nanocomposite with enhanced thermal and mechanical properties. researchgate.net

Dye Sensitizers for Energy Conversion Applications

Beyond its use in structural materials, this compound has also been investigated for its potential in energy conversion applications, specifically as a dye sensitizer (B1316253) in solar cells.

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound has been studied as an organic dye sensitizer in dye-sensitized solar cells (DSSCs). ias.ac.in DSSCs are a promising type of photovoltaic device that offers advantages such as low-cost manufacturing and good performance in low-light conditions. mdpi.com In a DSSC, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), which then generates an electric current. mdpi.com The effectiveness of a DSSC is highly dependent on the properties of the dye sensitizer. Theoretical studies based on density functional theory (DFT) have been conducted to evaluate the potential of this compound for this application. ias.ac.in These studies analyze the geometries, electronic structures, and spectral properties of the molecule to predict its performance as a dye sensitizer. ias.ac.in

Mechanisms of Interfacial Electron Transfer in DSSCs

Table 2: Calculated Photovoltaic Parameters for a DSSC with this compound Sensitizer

| Parameter | Value |

|---|---|

| Open-circuit voltage (Voc) | - |

| Short-circuit current density (Jsc) | - |

| Fill factor (FF) | - |

| Photo-energy-conversion efficiency (η) | - |

Optoelectronic and Photonic Materials

This compound and its derivatives are emerging as significant compounds in the field of optoelectronics and photonics. Their unique molecular structure, characterized by a highly conjugated π-electron system, gives rise to notable nonlinear optical (NLO) properties and makes them suitable for various applications in advanced materials science.

Non-linear Optical (NLO) Absorption Properties (e.g., Reverse Saturable Absorption - RSA)

Non-linear optical (NLO) phenomena are crucial for a range of photonic applications, including optical limiting, which is essential for protecting sensitive optical equipment and human eyes from high-intensity laser beams. The NLO properties of a material describe how its optical characteristics, such as absorption and refractive index, are altered by the intensity of incident light.

One of the key NLO properties exhibited by derivatives of this compound, particularly metallophthalocyanines, is reverse saturable absorption (RSA). In materials that exhibit RSA, the absorption of light increases as the intensity of the incident light increases. This is in contrast to saturable absorption, where the material's absorption decreases at high light intensities. The RSA effect is desirable for optical limiting applications because it allows for high transparency at low light levels and strong absorption at high, potentially damaging, light levels.

Research into phthalocyanines, which are synthesized from phthalonitrile precursors like this compound, has shown that the incorporation of heavy metal atoms such as indium, tin, and lead can enhance the RSA effect. This "heavy-atom effect" facilitates intersystem crossing from the singlet excited state to the triplet state, leading to a more populated triplet state and thus a stronger RSA response. For instance, phthalocyanines containing heavy atoms have demonstrated a nearly twofold increase in the ratio of effective excited-state to ground-state absorption cross-sections compared to those with lighter atoms like aluminum and silicon. researchgate.net

The Z-scan technique is a common experimental method used to investigate the NLO properties of materials. Studies on metal-free 4β-(4-tert-butylphenoxy)phthalocyanine isomers using the Z-scan technique have revealed strong non-linear behavior, with all isomers displaying RSA profiles. researchgate.net Phthalocyanines are known for their strong RSA when excited with nanosecond laser pulses, a phenomenon attributed to intersystem crossing from the S1 to the T1 states. nih.gov

Table 1: Non-linear Optical Properties of 4β-(4-tert-butylphenoxy)phthalocyanine Isomers

| Isomer Symmetry | Experimental βexp (x 10⁻¹⁰ m/MW) |

|---|---|

| C4h | 9.31 |

| D2h | 7.89 |

| Cs | 7.32 |

| C2v | 1.77 |

Data sourced from Z-scan measurements indicating reverse saturable absorption (RSA) profiles. researchgate.net

Development of Materials for Optoelectronic Devices

The promising NLO properties of this compound derivatives make them attractive candidates for the development of various optoelectronic devices. mit.edu The ability to modulate light transmission based on intensity is a key functionality in devices such as optical limiters, optical switches, and modulators.

Organic materials, including phthalocyanines derived from this compound, offer several advantages for optoelectronic applications. These include the flexibility for structural modifications to fine-tune their optical and electronic properties, as well as their potential for processing into thin films and other device structures. mit.eduasianjournalofphysics.com The highly conjugated 18-π electron system in the phthalocyanine macrocycle is fundamental to their NLO properties. asianjournalofphysics.com

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the structure-property relationships of these materials. For example, calculations on this compound have provided insights into its geometries, electronic structures, and spectral properties, which are crucial for designing efficient dye sensitizers for applications like dye-sensitized solar cells (DSSCs). ias.ac.in The interfacial electron transfer from the excited dye to a semiconductor's conduction band is a key process in such devices. ias.ac.in

Fluorescence Sensing Applications of this compound Derivatives

Derivatives of this compound have also demonstrated significant potential in the field of fluorescence sensing. The development of fluorescent sensors for the detection of specific ions and molecules is of great interest for environmental monitoring, biological imaging, and clinical diagnostics.

The core principle behind these sensors is the change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target analyte. The phthalonitrile framework, often incorporated into larger, more complex molecules, can be chemically modified to introduce specific recognition sites for the target.

For example, a novel phthalonitrile derivative incorporating pyrene has been synthesized and shown to act as a highly sensitive and selective fluorescent sensor for Fe³⁺ ions. nih.gov The sensing mechanism involves the quenching of the fluorophore's fluorescence upon binding with the iron ions. Such sensors are valuable for determining the presence of specific metal ions in various samples. nih.gov

The design of these fluorescent sensors often involves creating a system where the interaction with the analyte perturbs the electronic structure of the molecule, leading to a detectable change in its photophysical properties. Time-resolved fluorescence spectroscopy is a powerful tool for studying these interactions and can provide quantitative sensing of analytes. researchgate.net

Photosensitizers for Advanced Biomedical Applications